molecular formula C10H12BrNO B1377006 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1368141-75-6

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1377006
CAS No.: 1368141-75-6
M. Wt: 242.11 g/mol
InChI Key: DGZXGWDPVYVZNP-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H12BrNO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the biological activities exhibited by many tetrahydroquinoline derivatives . Additionally, more research could be conducted to fully understand its mechanism of action and to develop safer and more effective derivatives.

Biochemical Analysis

Biochemical Properties

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Additionally, this compound interacts with carbonic anhydrase isoenzymes I and II (hCA I and II), which are involved in the regulation of pH and ion balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated anticancer activities against several cell lines, including HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma) . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells, thereby inhibiting their proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as AChE and BChE, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to its accumulation and enhanced neurotransmission. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its biotransformation . These interactions can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using molecular bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroquinoline

Uniqueness

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

6-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXGWDPVYVZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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